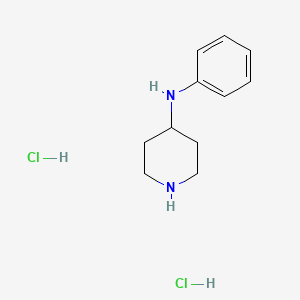

N-fenilpiperidin-4-amina dihidrocloruro

Descripción general

Descripción

4-Anilinopiperidina (clorhidrato) es un compuesto químico con la fórmula molecular C11H16N2 • 2HCl. Es un estándar de referencia analítica categorizado como una impureza de ciertos opioides, especialmente el fentanilo y sus análogos . El compuesto también se conoce por su nombre formal, N-fenil-4-piperidinamina, diclorhidrato .

Aplicaciones Científicas De Investigación

4-Anilinopiperidina (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos químicos, incluidos los productos farmacéuticos.

Biología: El compuesto se utiliza en estudios biológicos para comprender su interacción con moléculas biológicas.

Medicina: Sirve como un estándar de referencia en el análisis de impurezas de opioides.

Mecanismo De Acción

El mecanismo de acción de 4-Anilinopiperidina (clorhidrato) implica su interacción con objetivos moleculares específicos, particularmente los receptores opioides. El compuesto actúa como una impureza en el fentanilo y sus análogos, afectando sus propiedades farmacológicas. Las vías exactas y los objetivos moleculares involucrados en su acción todavía están bajo investigación .

Compuestos Similares:

Fentanilo: Un potente analgésico opioide sintético relacionado con 4-Anilinopiperidina.

N-Fenetil-4-piperidona (NPP): Un precursor en la síntesis de fentanilo.

4-Anilino-N-fenetilpiperidina (ANPP): Otro intermedio en la síntesis de fentanilo.

Unicidad: 4-Anilinopiperidina (clorhidrato) es única debido a su papel como impureza en el fentanilo y sus análogos. Su presencia puede afectar la potencia y el perfil de seguridad de estos opioides, convirtiéndolo en un compuesto crítico en la investigación forense y farmacéutica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Anilinopiperidina (clorhidrato) generalmente implica la reacción de 4-piperidona clorhidrato con anilina en presencia de un ambiente reductor . Esta reacción produce 4-anilinopiperidina, que luego se puede convertir a su forma de sal clorhidrato.

Métodos de Producción Industrial: La producción industrial de 4-Anilinopiperidina (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y el uso de solventes y catalizadores apropiados para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Anilinopiperidina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Se puede reducir bajo condiciones específicas para producir otros derivados de piperidina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución a menudo involucran compuestos halogenados y requieren catalizadores como paladio sobre carbono.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varias piperidinas sustituidas y sus derivados, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Fentanyl: A potent synthetic opioid analgesic related to 4-Anilinopiperidine.

N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl.

4-Anilino-N-phenethylpiperidine (ANPP): Another intermediate in fentanyl synthesis.

Uniqueness: 4-Anilinopiperidine (hydrochloride) is unique due to its role as an impurity in fentanyl and its analogs. Its presence can affect the potency and safety profile of these opioids, making it a critical compound in forensic and pharmaceutical research .

Actividad Biológica

N-phenylpiperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural relationship with various opioid analgesics, particularly fentanyl derivatives. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-phenylpiperidin-4-amine dihydrochloride has the molecular formula CHClN. The compound features a piperidine ring substituted with a phenyl group at the nitrogen atom, which is characteristic of many potent opioid analgesics. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological assays.

The primary mechanism of action for N-phenylpiperidin-4-amine dihydrochloride is through mu-opioid receptor (MOR) agonism. This interaction is similar to that of fentanyl, which is known for its high affinity and selectivity for MORs. Research indicates that compounds in this class can exhibit varying degrees of selectivity for MOR over delta (δ) and kappa (κ) receptors, impacting their analgesic potency and side effect profiles .

Analgesic Activity

Studies have demonstrated that N-phenylpiperidin-4-amine dihydrochloride exhibits significant analgesic properties. In experimental models, it has shown effectiveness comparable to established opioids. For instance, in tail withdrawal tests on rats, the compound displayed an ED value indicative of potent analgesic activity . The pharmacokinetics reveal rapid onset and relatively short duration of action, akin to fentanyl.

| Compound | ED (mg/kg) | Onset of Action | Duration |

|---|---|---|---|

| N-Phenylpiperidin-4-amine | 0.0048 | Immediate | 35 min |

| Fentanyl | 0.003 | Immediate | 1-2 h |

Safety and Toxicity

While N-phenylpiperidin-4-amine dihydrochloride demonstrates strong analgesic effects, its safety profile is critical due to the risk of respiratory depression associated with opioid use. Studies indicate that respiratory alterations may persist longer than the analgesic effects, necessitating careful monitoring during clinical applications . The compound's metabolic pathways primarily involve hepatic metabolism, with renal excretion being the main route for elimination .

Case Studies and Clinical Applications

Recent investigations into compounds related to N-phenylpiperidin-4-amine dihydrochloride have focused on their potential use in treating pain conditions while minimizing addiction risks. For example, a novel vaccine approach has been developed to blunt the effects of fentanyl-related compounds, which may provide insights into managing opioid dependence while utilizing derivatives like N-phenylpiperidin .

Structure-Activity Relationship (SAR)

The efficacy of N-phenylpiperidin-4-amine dihydrochloride can be influenced by structural modifications. SAR studies have shown that variations in substituents on the piperidine ring can enhance or diminish biological activity. For instance, compounds with additional functional groups at specific positions have exhibited improved binding affinities for MORs while maintaining lower affinities for δ and κ receptors .

Propiedades

IUPAC Name |

N-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNDCRNMZQPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672565 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-43-1 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.